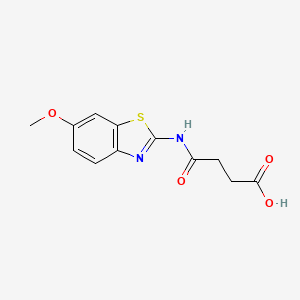
N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a succinamic acid moiety attached to the nitrogen atom of the benzothiazole ring
作用機序
Target of Action
Related compounds, such as n-alkylbromo-benzothiazoles, have been found to exhibit cytotoxic activity against various human cancer cell lines .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes such as tyrosine kinase, aurora kinase, topoisomerase ii, and the ubiquitin proteasome system . These enzymes play crucial roles in cell proliferation and survival, thus their inhibition can lead to the death of cancer cells .
Biochemical Pathways
The inhibition of the aforementioned enzymes can disrupt several cellular processes, including cell cycle progression, dna replication, and protein degradation .
Result of Action
The inhibition of key enzymes by benzothiazole derivatives can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid typically involves the reaction of 6-methoxybenzothiazole with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a hydroxylated derivative.
Reduction: The carbonyl groups in the succinamic acid moiety can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives of the succinamic acid moiety.
Substitution: Halogenated, alkylated, or aminated derivatives of the benzothiazole ring.
科学的研究の応用
Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
類似化合物との比較
N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(6-Methoxy-benzothiazol-2-yl)-acetamide: This compound has a similar structure but with an acetamide group instead of a succinamic acid moiety. It may exhibit different biological activities and chemical reactivity.
2-Chloro-N-(6-methoxy-benzothiazol-2-yl)-acetamide: This derivative contains a chloro group, which can significantly alter its chemical properties and biological activity.
(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester: This compound has a carbamic acid ester group, which may affect its solubility and stability compared to this compound.
特性
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-7-2-3-8-9(6-7)19-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHIQLHBHMJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
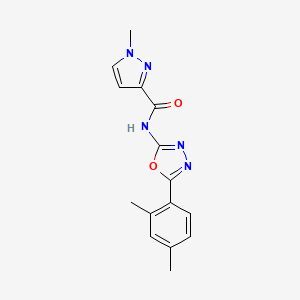
![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)
![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)

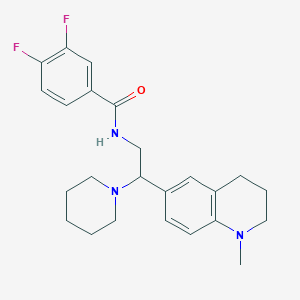
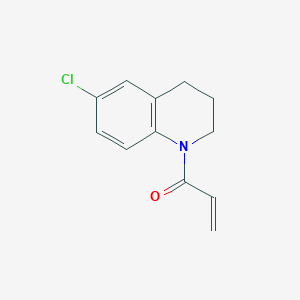
![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)
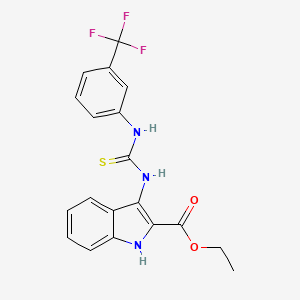
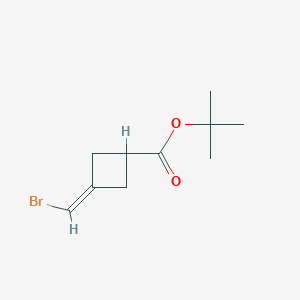

![N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2403430.png)
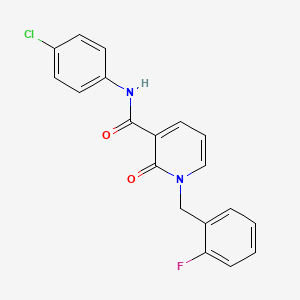
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)
